N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
Description
N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C18H25FN6S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H25FN6S/c1-3-14-15(19)16(21-11-20-14)24(2)10-12-6-8-25(9-7-12)18-23-22-17(26-18)13-4-5-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
PNJJTCWOGNRZTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NN=C(S3)C4CC4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.
The final step involves the coupling of the thiadiazole and piperidine intermediates with the pyrimidine ring. This is usually achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring to a thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyrimidine ring, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity. This binding is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets. The pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Shares the thiadiazole ring but lacks the piperidine and pyrimidine rings.
6-Ethyl-5-fluoro-N-methylpyrimidin-4-amine: Contains the pyrimidine ring but lacks the thiadiazole and piperidine rings.
Uniqueness
N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
